2-Hydroxyquinoline-6-sulfonyl chloride
Overview
Description
2-Hydroxyquinoline-6-sulfonyl chloride, also known as 2-Oxo-1,2-dihydro-6-quinolinesulfonyl chloride, is a compound with the molecular formula C9H6ClNO3S . It is a reagent used in the organic synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of 2-Hydroxyquinoline-6-sulfonyl chloride can be achieved from Chlorosulfonic acid and 2-Quinolinol .Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoline-6-sulfonyl chloride consists of a quinoline ring with a sulfonyl chloride group attached at the 6th position . The molecular weight of the compound is approximately 243.67 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyquinoline-6-sulfonyl chloride include a molecular weight of 243.67 g/mol, a monoisotopic mass of 242.9756919 g/mol, and a topological polar surface area of 71.6 Ų . The compound has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Chemoselective Reactions
- 2-Hydroxyquinoline derivatives, including 2-hydroxyquinoline-6-sulfonyl chloride, have been investigated for their chemoselective reactions with various sulfonyl chlorides. These reactions predominantly result in the formation of arylsulfonate ester derivatives, highlighting the potential of 2-hydroxyquinoline-6-sulfonyl chloride in synthesizing specific chemical structures (Silva, Sousa, & Joussef, 2009).
Synthesis of Functional Materials
- A novel method involving 2-hydroxyquinoline-6-sulfonyl chloride has been developed for attaching 8-hydroxyquinoline to mesoporous silica. This process results in the creation of materials with interesting properties like photoluminescence, demonstrating the compound's utility in material science and engineering (Badiei, Goldooz, & Mohammadi Ziarani, 2011).
DNA Interaction and Complex Formation
- Copper(II) complexes with sulfonamide ligands, synthesized using reactions involving 8-aminoquinoline and sulfonyl chlorides like 2-hydroxyquinoline-6-sulfonyl chloride, show significant interactions with DNA. This application is notable in the field of biochemistry, particularly for studies involving DNA damage and repair mechanisms (Macías et al., 2007).
Antimicrobial and Antiviral Activities
- Derivatives synthesized through the incorporation of 2-hydroxyquinoline-6-sulfonyl chloride have demonstrated in vitro antimicrobial and antiviral activities. This suggests the compound's potential in developing new antimicrobial and antiviral agents (Kassem et al., 2012).
Development of Prodrugs
- 2-Hydroxyquinoline-6-sulfonyl chloride has been used in the synthesis of 8-hydroxyquinoline-based enzyme inhibitors. These compounds can be converted into prodrugs, which are activated under specific conditions, such as photochemical cleavage. This has implications in medicinal chemistry, particularly in the design of targeted drug delivery systems (Ariyasu et al., 2014).
properties
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHIOACCQXLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696851 | |
Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoline-6-sulfonyl chloride | |
CAS RN |
569340-07-4 | |
Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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